3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 4-fluoroaniline. This reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the nucleophilic aromatic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, potentially leading to inhibition or activation of target pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-(trifluoromethyl)phenol
- 4-Fluoroaniline
- 3-(2,6-Difluoro-4-(trifluoromethyl)phenoxy)-4-methoxyaniline
Uniqueness
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline is unique due to the combination of multiple fluorine atoms and the phenoxy and aniline functional groups. This combination imparts distinct chemical properties such as high stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H7F6NO |
---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline |
InChI |
InChI=1S/C13H7F6NO/c14-8-2-1-7(20)5-11(8)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
InChI Key |
NLKPYZOTZUOFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.